Welcome to the BenchChem Online Store!
molecular formula C6H10O3 B123766 2-(cyclopropylmethoxy)acetic Acid CAS No. 246869-08-9

2-(cyclopropylmethoxy)acetic Acid

Cat. No. B123766
M. Wt: 130.14 g/mol
InChI Key: IUWMURBOFGBWBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06541646B2

Procedure details

A solution of raw 3,3-dimethyl-2-methoxy-2-(4′-methylsulphonylphenyl)oxirane (3.6 g, 14.1 mmol) and 2-(cyclopropylmethoxy)acetic acid (2.17 g, 16.7 mmol, 1.2 equiv) in anhydrous tert-butylmethylether (10 ml) is stirred at room temperature for 2 days. The reaction mixture is then concentrated in order to supply a yellow solid (5.24 g) containing 65% p/p of [2-methyl-1-(4′-methylsulphonylphenyl)-1-oxo-prop-2-yl] 2-(cyclopropylmethyoxy)acetate. The concatenated yield from the 2-methyl-1-(4′-methylthiophenyl)propan-1-one is 46% pure/pure.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
2.17 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1([CH3:17])[O:4][C:3]1(OC)[C:5]1[CH:10]=[CH:9][C:8]([S:11]([CH3:14])(=O)=O)=[CH:7][CH:6]=1.C1(COCC(O)=O)CC1>C(OC)(C)(C)C>[CH3:1][CH:2]([CH3:17])[C:3]([C:5]1[CH:6]=[CH:7][C:8]([S:11][CH3:14])=[CH:9][CH:10]=1)=[O:4]

Inputs

Step One
Name
Quantity
3.6 g
Type
reactant
Smiles
CC1(C(O1)(C1=CC=C(C=C1)S(=O)(=O)C)OC)C
Name
Quantity
2.17 g
Type
reactant
Smiles
C1(CC1)COCC(=O)O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(C)(C)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is then concentrated in order to supply a yellow solid (5.24 g)
ADDITION
Type
ADDITION
Details
containing 65% p/p of [2-methyl-1-(4′-methylsulphonylphenyl)-1-oxo-prop-2-yl] 2-(cyclopropylmethyoxy)acetate

Outcomes

Product
Name
Type
product
Smiles
CC(C(=O)C1=CC=C(C=C1)SC)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.